2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid 2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16625613
InChI: InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30)/i1D3,2D3,19D
SMILES:
Molecular Formula: C25H29N3O3
Molecular Weight: 426.6 g/mol

2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid

CAS No.:

Cat. No.: VC16625613

Molecular Formula: C25H29N3O3

Molecular Weight: 426.6 g/mol

* For research use only. Not for human or veterinary use.

2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid -

Specification

Molecular Formula C25H29N3O3
Molecular Weight 426.6 g/mol
IUPAC Name 2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid
Standard InChI InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30)/i1D3,2D3,19D
Standard InChI Key OJQMKCBWYCWFPU-HXAWLNHQSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C25H29N3O3) integrates a diphenylpyrazine moiety, a four-carbon butoxy linker, and an acetic acid group. The pyrazine ring’s 2-position is substituted with an isopropylamino group, while positions 5 and 6 are occupied by phenyl rings, creating a planar, aromatic system conducive to receptor interactions . Deuterium substitution at the isopropyl group’s methyl positions (yielding 1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) enhances the compound’s molecular weight to approximately 426.5 g/mol, though exact measurements for the deuterated variant require further validation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC25H29N3O3
Molecular Weight419.5 g/mol (non-deuterated)
AppearanceOff-White to Light Yellow Solid
Density1.160 g/cm³
Boiling Point602.1±55.0℃ (Predicted)
pKa3.51±0.10
LogP (Octanol-Water)4.82 (Predicted)

Deuteration and Isotopic Effects

Deuteration at the isopropyl group aims to modulate the compound’s pharmacokinetics by altering carbon-deuterium bond kinetics. This strategy, known as the kinetic isotope effect, reduces hepatic metabolism via cytochrome P450 enzymes, potentially prolonging the plasma half-life and minimizing metabolite-related toxicity . Comparative studies between deuterated and non-deuterated analogs are necessary to quantify these effects fully.

Synthesis and Manufacturing

Synthetic Pathways

The non-deuterated parent compound, MRE-269, is synthesized through a multi-step sequence involving:

  • Pyrazine Ring Formation: Condensation of 1,2-diketones with diamines under acidic conditions to yield the 5,6-diphenylpyrazine core .

  • Side Chain Introduction: Nucleophilic substitution of a bromobutoxy intermediate with isopropylamine, followed by coupling with bromoacetic acid to install the carboxylic acid terminus .

  • Deuteration: For the deuterated variant, the isopropyl group is synthesized using deuterated reagents (e.g., D2O or deuterated propene) to achieve >99% isotopic incorporation at the specified positions .

Analytical Characterization

Quality control employs high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm purity (>99%) and isotopic enrichment. Nuclear magnetic resonance (NMR) spectroscopy verifies structural integrity, with deuterium incorporation assessed via 2H NMR or mass shifts in MS spectra .

Pharmacological Profile

Mechanism of Action

As a prostacyclin (IP) receptor agonist, the compound mimics prostacyclin’s vasodilatory and antiproliferative effects by activating Gs-protein-coupled receptors, elevating intracellular cAMP levels. This mechanism reduces pulmonary vascular resistance and inhibits platelet aggregation, making it pivotal in PAH management .

Table 2: Pharmacodynamic Parameters (Non-Deuterated Form)

ParameterValueSource
EC50 (IP Receptor)0.4 nM
Selectivity (vs. EP1-4)>1000-fold
Plasma Half-Life6–8 hours

Pharmacokinetics

Deuteration is anticipated to alter absorption, distribution, metabolism, and excretion (ADME) profiles:

  • Absorption: High oral bioavailability (>80%) due to carboxylic acid’s ionization at intestinal pH .

  • Metabolism: Hepatic oxidation via CYP2C8 and CYP3A4, with deuterated forms expected to exhibit slower oxidation rates .

  • Excretion: Renal elimination of glucuronidated metabolites (60%), with fecal excretion accounting for 35% .

Clinical Applications

Pulmonary Arterial Hypertension

The non-deuterated metabolite, MRE-269, underpins selexipag’s efficacy in PAH. In the GRIPHON trial, selexipag reduced morbidity/mortality by 40% versus placebo, with sustained hemodynamic improvements . Deuteration may enhance therapeutic indices by enabling lower doses or less frequent administration, though clinical data remain pending.

Emerging Indications

Preclinical studies suggest potential in:

  • Systemic Sclerosis: Attenuation of vascular remodeling via cAMP-mediated pathways .

  • Portal Hypertension: Reduction of hepatic vascular resistance in cirrhotic models .

Future Perspectives

Deuteration in Drug Design

Deuterated drugs like deutetrabenazine and deucravacitinib demonstrate the viability of isotopic engineering. For this compound, ongoing phase I trials aim to characterize deuterium’s impact on dose-response curves and metabolite profiles .

Targeted Delivery Systems

Nanoparticle encapsulation and inhalable formulations are under exploration to enhance pulmonary selectivity and minimize systemic side effects .

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